Piperazine-1-carboxylic acid

描述

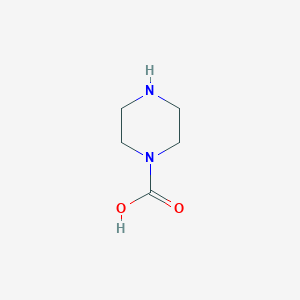

Piperazine-1-carboxylic acid is an organic compound that features a piperazine ring with a carboxylic acid functional group attached to one of the nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, pharmaceuticals, and organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions: Piperazine-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method includes the Ugi reaction, which is a multicomponent reaction involving an isocyanide, an aldehyde, an amine, and a carboxylic acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves the ring opening of aziridines under the action of N-nucleophiles. This method is favored due to its efficiency and scalability . Additionally, catalytic hydrogenation of nitro compounds followed by cyclization is another industrially relevant method .

化学反应分析

Types of Reactions: Piperazine-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions are common, where the carboxylic acid group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Oxidized derivatives such as carboxylates.

Reduction: Reduced derivatives such as alcohols.

Substitution: Substituted piperazine derivatives.

科学研究应用

Medicinal Chemistry Applications

Piperazine derivatives have been extensively studied for their pharmacological properties, particularly as potential therapeutic agents.

Antidepressant and Analgesic Activity

Piperazine-1-carboxylic acid esters have shown promising results as antidepressants and analgesics . Research indicates that specific derivatives of PCA exhibit significant antidepressant effects, providing an alternative to traditional therapies. For instance, certain esters demonstrate higher activity levels and better chemical stability, making them suitable for pharmaceutical development .

Fatty Acid Amide Hydrolase Inhibition

Compounds derived from PCA have been identified as modulators of fatty acid amide hydrolase (FAAH), which is involved in pain modulation. These derivatives show potential as broad-spectrum analgesics, suggesting that PCA can be leveraged to develop new pain management therapies .

Nanotechnology Applications

PCA has been utilized in the field of nanotechnology, particularly in drug delivery systems.

Nanocarriers for Anticancer Drugs

Research has demonstrated that piperazine-functionalized mesoporous silica can serve as effective nanocarriers for anticancer drugs like gemcitabine. The functionalization with PCA enhances the interaction between the carrier and the drug, leading to improved loading capacity and controlled release profiles. Studies indicate that PCA-modified carriers exhibit a higher drug loading content and a slower release rate without significant cytotoxicity .

| Property | PCA-Modified Carrier | Conventional Carrier |

|---|---|---|

| Drug Loading Capacity | 36 wt.% | Lower |

| Release Rate | Slower | Faster |

| Cytotoxicity | Minimal | Variable |

Pharmacological Studies

This compound has been the subject of various pharmacological evaluations to understand its mechanism of action and therapeutic potential.

In Vitro Pharmacological Evaluation

Studies have focused on the binding affinities and functional assays of PCA derivatives to assess their antidepressant and anxiolytic properties. For example, norquetiapine, a metabolite related to PCA derivatives, has shown significant activity at noradrenaline transporters (NET) and 5-HT1A receptors, indicating a broad therapeutic range consistent with antidepressant effects .

Case Studies and Research Findings

Several case studies highlight the practical applications of PCA in drug development:

- Study on Antidepressants : A patent describes PCA esters that effectively treat depression with minimal side effects, emphasizing their therapeutic ratio compared to existing medications .

- Nanocarrier Development : Research on piperazine-functionalized SBA-15 nanorods illustrates how PCA modifications enhance drug delivery efficacy for cancer therapies .

作用机制

The mechanism of action of piperazine-1-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, leading to flaccid paralysis of parasitic worms . The compound’s ability to modulate receptor activity makes it valuable in various therapeutic contexts.

相似化合物的比较

Piperazine-1-carboxylic acid can be compared with other similar compounds such as:

Piperazine: A simpler structure without the carboxylic acid group, commonly used as an anthelmintic.

Piperazine-2-carboxylic acid: Similar structure but with the carboxylic acid group attached to the second nitrogen atom.

Morpholine: A six-membered ring with one nitrogen and one oxygen atom, used in similar applications but with different chemical properties.

Uniqueness: this compound is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with various substrates and its role as a versatile intermediate in organic synthesis highlight its importance in both research and industrial applications .

生物活性

Piperazine-1-carboxylic acid (PCA) is a compound that has gained attention in various fields of biological research due to its diverse pharmacological activities. This article provides an overview of the biological activity of PCA, including its synthesis, mechanisms of action, and applications in medicinal chemistry and agriculture.

Overview of this compound

This compound is a derivative of piperazine, a cyclic amine that is widely used in pharmaceutical chemistry. The carboxylic acid group enhances its solubility and reactivity, making it a valuable scaffold for the development of bioactive compounds.

Pharmacological Properties

PCA exhibits a range of biological activities, including:

- Antimicrobial Activity : PCA and its derivatives have shown significant antimicrobial properties against various pathogens. Studies indicate that modifications to the piperazine ring can enhance antibacterial efficacy, particularly against Gram-positive bacteria.

- Analgesic Effects : Research has demonstrated that PCA can act as a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH leads to increased levels of analgesic compounds like anandamide, which can alleviate pain in animal models .

- Antifungal Activity : PCA derivatives have been synthesized and evaluated for their antifungal properties. For instance, phenazine-1-carboxylic piperazine derivatives exhibited potent activity against soil-borne fungal pathogens, outperforming standard treatments in some cases .

The biological activity of PCA can be attributed to several mechanisms:

- Inhibition of Enzymes : PCA acts as a competitive inhibitor for various enzymes, including FAAH. This inhibition alters lipid signaling pathways, contributing to its analgesic properties .

- Antioxidant Properties : Some studies have indicated that PCA and its derivatives possess antioxidant capabilities, which may play a role in reducing oxidative stress in biological systems .

1. Antimicrobial Activity Evaluation

A study synthesized several piperazine derivatives and tested their antimicrobial activity against common pathogens. The results showed that compounds with specific substitutions on the piperazine ring had enhanced antibacterial effects compared to PCA alone. The most effective compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics .

2. Analgesic Efficacy in Animal Models

In a series of experiments using rat models, PCA was administered to evaluate its pain-relieving effects. The results indicated a dose-dependent reduction in pain responses, particularly in models of neuropathic pain. The mechanism was linked to increased endocannabinoid levels due to FAAH inhibition .

Synthesis and Structural Modifications

The synthesis of PCA typically involves straightforward chemical reactions starting from piperazine. Various structural modifications can be introduced to enhance its biological activity:

| Compound | Structure | Biological Activity |

|---|---|---|

| PCA | PCA Structure | Base compound with moderate activity |

| Derivative A | Derivative A Structure | Enhanced antifungal activity |

| Derivative B | Derivative B Structure | Increased analgesic effects |

属性

IUPAC Name |

piperazine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c8-5(9)7-3-1-6-2-4-7/h6H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFIOZSIHFNEKFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276324 | |

| Record name | piperazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10430-90-7 | |

| Record name | piperazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。